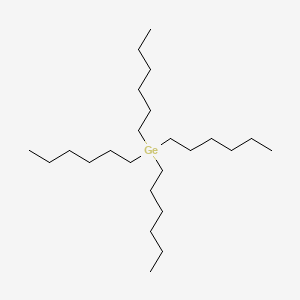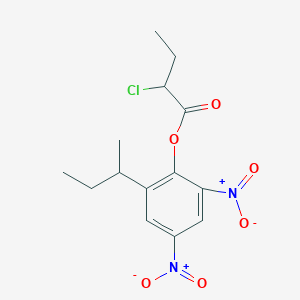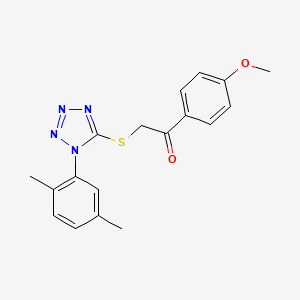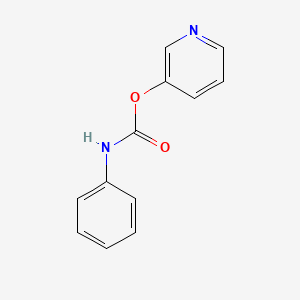
Tetrahexylgermane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahexylgermane is an organogermanium compound with the chemical formula C24H52Ge . It is a colorless liquid that is primarily used in research and industrial applications. The compound consists of a germanium atom bonded to four hexyl groups, making it a tetraalkylgermane.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrahexylgermane can be synthesized through the reaction of germanium tetrachloride with hexylmagnesium bromide in an ether solvent. The reaction typically proceeds as follows:
GeCl4+4C6H13MgBr→Ge(C6H13)4+4MgBrCl
The reaction is carried out under an inert atmosphere to prevent the oxidation of the reactants and products. The product is then purified through distillation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and distillation columns to ensure the purity and yield of the product. The reaction conditions are carefully controlled to optimize the reaction rate and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Tetrahexylgermane undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form germanium dioxide and hexyl alcohols.
Reduction: It can be reduced to form germane and hexane.
Substitution: The hexyl groups can be substituted with other alkyl or aryl groups through reactions with organometallic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride are used under anhydrous conditions.
Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds are used in an inert atmosphere.
Major Products
Oxidation: Germanium dioxide and hexyl alcohols.
Reduction: Germane and hexane.
Substitution: Various tetraalkylgermanes depending on the substituent used.
Scientific Research Applications
Tetrahexylgermane has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds. It is also used in the study of germanium chemistry and its reactivity.
Biology: Research is ongoing to explore the potential biological activities of organogermanium compounds, including this compound.
Medicine: Organogermanium compounds are being investigated for their potential therapeutic properties, including anti-cancer and immunomodulatory effects.
Industry: this compound is used in the production of germanium-based semiconductors and other electronic materials.
Mechanism of Action
The mechanism of action of tetrahexylgermane involves its interaction with various molecular targets and pathways. In biological systems, it is believed to interact with cellular membranes and proteins, potentially altering their function. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- Tetramethylgermane (C4H12Ge)
- Tetraethylgermane (C8H20Ge)
- Tetrapropylgermane (C12H28Ge)
- Tetrabutylgermane (C16H36Ge)
Uniqueness
Tetrahexylgermane is unique due to its longer alkyl chains compared to other tetraalkylgermanes. This results in different physical and chemical properties, such as higher boiling points and different reactivity patterns. The longer alkyl chains also influence its solubility and interaction with other molecules, making it suitable for specific applications in research and industry.
Properties
CAS No. |
4828-44-8 |
|---|---|
Molecular Formula |
C24H52Ge |
Molecular Weight |
413.3 g/mol |
IUPAC Name |
tetrahexylgermane |
InChI |
InChI=1S/C24H52Ge/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4/h5-24H2,1-4H3 |
InChI Key |
RWZCIAKEOCYEFU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[Ge](CCCCCC)(CCCCCC)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-Benzylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B11964068.png)




![Ethyl 2-[3-hydroxy-5-(4-isopropylphenyl)-4-(3-methyl-4-propoxybenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11964096.png)



![Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro-](/img/structure/B11964127.png)

![3-[(Ethylcarbamothioyl)sulfanyl]propanoic acid](/img/structure/B11964131.png)

![(5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-butyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964140.png)
